molecular formula C12H14N4O B10920932 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide

4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10920932
M. Wt: 230.27 g/mol
InChI Key: JZEWOQYLLFFNMD-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 1-methyl-3-oxobutan-1-one to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include mild heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl group can enhance its interaction with certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-amino-N-benzyl-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14N4O/c1-16-8-10(13)11(15-16)12(17)14-7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,14,17)

InChI Key

JZEWOQYLLFFNMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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